molecular formula C15H21NO B13362619 Rel-(1R,2R)-2-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)cyclopentan-1-ol

Rel-(1R,2R)-2-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)cyclopentan-1-ol

Cat. No.: B13362619
M. Wt: 231.33 g/mol
InChI Key: MDZOWRWTYLRYDD-HUUCEWRRSA-N
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Description

Rel-(1R,2R)-2-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)cyclopentan-1-ol is a complex organic compound that features a cyclopentanol core with a quinoline derivative attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,2R)-2-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)cyclopentan-1-ol typically involves multi-step organic reactions. One possible route could involve the initial formation of the quinoline derivative, followed by its attachment to the cyclopentanol core through a series of coupling reactions. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,2R)-2-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the cyclopentanol core can be oxidized to form a ketone.

    Reduction: The quinoline derivative can be reduced to form different hydrogenated products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including factors like temperature, pressure, and solvent choice.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a cyclopentanone derivative, while reduction could produce a fully hydrogenated quinoline-cyclopentanol compound.

Scientific Research Applications

Chemistry

In chemistry, Rel-(1R,2R)-2-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)cyclopentan-1-ol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound might be investigated for its potential as a bioactive molecule. Studies could focus on its interactions with biological targets, its pharmacokinetic properties, and its potential therapeutic applications.

Medicine

In medicine, this compound could be explored for its potential as a drug candidate. Its structure suggests it might interact with specific enzymes or receptors, making it a candidate for drug development in areas such as oncology, neurology, or infectious diseases.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its unique properties might make it suitable for applications in fields such as polymer science, nanotechnology, or catalysis.

Mechanism of Action

The mechanism of action of Rel-(1R,2R)-2-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)cyclopentan-1-ol would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Rel-(1R,2R)-2-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)cyclopentan-1-ol might include other quinoline derivatives or cyclopentanol derivatives. Examples could be:

  • 2-(6-methylquinolin-1-yl)cyclopentan-1-ol
  • 2-(3,4-dihydroquinolin-1-yl)cyclopentan-1-ol

Uniqueness

What sets this compound apart from similar compounds is its specific stereochemistry and the presence of both the quinoline and cyclopentanol moieties. This unique structure could confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

IUPAC Name

(1R,2R)-2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)cyclopentan-1-ol

InChI

InChI=1S/C15H21NO/c1-11-7-8-13-12(10-11)4-3-9-16(13)14-5-2-6-15(14)17/h7-8,10,14-15,17H,2-6,9H2,1H3/t14-,15-/m1/s1

InChI Key

MDZOWRWTYLRYDD-HUUCEWRRSA-N

Isomeric SMILES

CC1=CC2=C(C=C1)N(CCC2)[C@@H]3CCC[C@H]3O

Canonical SMILES

CC1=CC2=C(C=C1)N(CCC2)C3CCCC3O

Origin of Product

United States

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